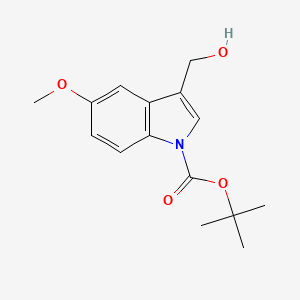

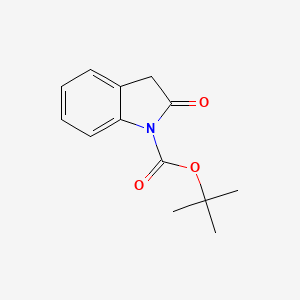

1-Boc-3-Hydroxymethyl-5-methoxyindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

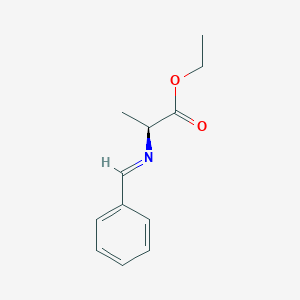

1-Boc-3-Hydroxymethyl-5-methoxyindole, commonly known as 1-Boc-3-HMI , belongs to the class of indole derivatives . Its molecular formula is C₁₅H₁₉NO₄ , with an average mass of 277.316 Da . This compound exhibits intriguing properties and has garnered attention in both research and practical applications.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indole derivatives, such as 1-Boc-3-Hydroxymethyl-5-methoxyindole, play a significant role in the synthesis of various natural products and drugs . They are prevalent moieties present in selected alkaloids .

Treatment of Cancer Cells

Indole derivatives have been found to be biologically active compounds that can be used in the treatment of cancer cells . The specific properties of 1-Boc-3-Hydroxymethyl-5-methoxyindole in this context would need further research.

Antimicrobial Applications

The application of indole derivatives for the treatment of microbes has attracted increasing attention in recent years . They could potentially be used to develop new antimicrobial agents.

Treatment of Various Disorders

Indole derivatives, including 1-Boc-3-Hydroxymethyl-5-methoxyindole, have been studied for their potential in treating different types of disorders in the human body .

Research and Laboratory Use

1-Boc-3-Hydroxymethyl-5-methoxyindole is used in research and laboratory settings . It can be used as a building block in the synthesis of more complex chemical compounds .

Heterocyclic Chemistry

This compound plays a significant role in heterocyclic chemistry, a branch of organic chemistry that deals with the synthesis, properties, and applications of these heterocycles .

Mecanismo De Acción

1-Boc-3-Hydroxymethyl-5-methoxyindole

, also known as tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate , is a chemical compound with the molecular formula C15H19NO4 . Here is an overview of its mechanism of action:

Target of Action

It’s known to be a reactant for the preparation of various compounds , suggesting its potential role in multiple biochemical processes.

Mode of Action

This compound is used as a reactant in several chemical reactions, including asymmetric intramolecular Friedel-Crafts alkylation, palladium-catalyzed carboaminoxylations with arylboronic acids and TEMPO catalyst, and Suzuki-Miyaura coupling reaction . These reactions suggest that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

The compound is involved in the synthesis of fluorescent pyrimidopyrimidoindole nucleosides, novel conformationally restricted β- and γ-amino acids, and 2- (Indolyl) borates, silanes, and silanols . It’s also used in the preparation of DNA minor groove alkylating agents as stable amine-based prodrugs designed for tumor-specific release .

Pharmacokinetics

It’s known that the compound may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.

Result of Action

Given its role as a reactant in the synthesis of various compounds , it can be inferred that its action results in the formation of these compounds.

Action Environment

The compound should be kept in a dry, cool, and well-ventilated place . Environmental factors such as temperature, humidity, and light could potentially influence its action, efficacy, and stability.

Propiedades

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-7-11(19-4)5-6-13(12)16/h5-8,17H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKYYDIURXPHSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448951 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

600136-09-2 |

Source

|

| Record name | tert-Butyl 3-(hydroxymethyl)-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)